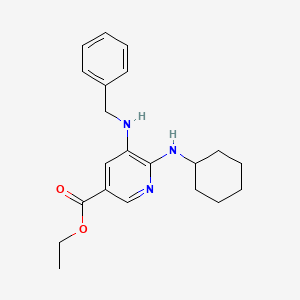
4UN9Aou6G8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986278 is an experimental small-molecule drug developed by Bristol Myers Squibb. It functions as a lysophosphatidic acid receptor 1 antagonist and is currently being evaluated for its potential to treat idiopathic pulmonary fibrosis and progressive pulmonary fibrosis .
Preparation Methods
The specific synthetic routes and reaction conditions for BMS-986278 are not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of the lysophosphatidic acid receptor 1 antagonist structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
BMS-986278 primarily undergoes reactions typical of small-molecule drugs, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity or stability.
Reduction: This reaction can be used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another, which can be crucial for modifying the drug’s properties.
Common reagents and conditions used in these reactions would include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific functional groups being targeted .
Scientific Research Applications
BMS-986278 has shown promise in several scientific research applications, particularly in the field of medicine:
Idiopathic Pulmonary Fibrosis: BMS-986278 has been shown to reduce the rate of decline in lung function in patients with idiopathic pulmonary fibrosis.
Progressive Pulmonary Fibrosis: The compound has also demonstrated efficacy in reducing lung function decline in patients with progressive pulmonary fibrosis.
Fibrotic Diseases: Preclinical studies have indicated that blocking lysophosphatidic acid receptor 1 can be beneficial in treating various fibrotic diseases.
Mechanism of Action
BMS-986278 exerts its effects by blocking the action of lysophosphatidic acid receptor 1, a protein involved in the development of fibrosis in the lungs. By antagonizing this receptor, BMS-986278 can reduce the signaling pathways that lead to fibrosis, thereby slowing the progression of diseases like idiopathic pulmonary fibrosis and progressive pulmonary fibrosis .
Comparison with Similar Compounds
BMS-986278 is unique in its specific targeting of lysophosphatidic acid receptor 1. Similar compounds include:
Nintedanib: Another antifibrotic agent used to treat idiopathic pulmonary fibrosis, but it works through a different mechanism by inhibiting multiple tyrosine kinases.
Pirfenidone: This compound also treats idiopathic pulmonary fibrosis by reducing fibroblast proliferation and collagen synthesis, but it does not specifically target lysophosphatidic acid receptor 1.
The uniqueness of BMS-986278 lies in its targeted mechanism of action, which may offer advantages in terms of efficacy and safety compared to other treatments .
Properties
CAS No. |
2170126-74-4 |
|---|---|
Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(1S,3S)-3-[2-methyl-6-[1-methyl-5-[[methyl(propyl)carbamoyl]oxymethyl]triazol-4-yl]pyridin-3-yl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H31N5O5/c1-5-11-26(3)22(30)31-13-18-20(24-25-27(18)4)17-9-10-19(14(2)23-17)32-16-8-6-7-15(12-16)21(28)29/h9-10,15-16H,5-8,11-13H2,1-4H3,(H,28,29)/t15-,16-/m0/s1 |
InChI Key |
UEUNDURNLYLSNB-HOTGVXAUSA-N |
Isomeric SMILES |
CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)O[C@H]3CCC[C@@H](C3)C(=O)O)C |
Canonical SMILES |
CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)OC3CCCC(C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)


![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
![(Z)-((3S,8S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) tetracos-15-enoate](/img/structure/B10827718.png)
![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)


![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)
![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)

![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)
